molecular formula C9H16N3O13P3 B1663321 2'-Deoxycytidine-5'-triphosphate CAS No. 2056-98-6

2'-Deoxycytidine-5'-triphosphate

Cat. No.: B1663321
CAS No.: 2056-98-6
M. Wt: 467.16 g/mol
InChI Key: RGWHQCVHVJXOKC-SHYZEUOFSA-N
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Description

2'-Deoxycytidine-5'-triphosphate (dCTP) is a critical deoxyribonucleotide triphosphate essential for DNA synthesis and repair. As a natural substrate for DNA polymerases, dCTP pairs with deoxyguanosine in DNA replication, maintaining genetic fidelity. Its structure comprises a cytosine base, deoxyribose sugar, and a triphosphate group, which provides energy for phosphodiester bond formation. Modifications to dCTP’s base, sugar, or phosphate groups yield analogs with diverse biochemical properties, enabling applications in therapeutics, epigenetics, and enzymology .

Preparation Methods

Chemical Synthesis Methods

One-Pot Three-Step Synthesis

The most widely adopted chemical route involves a streamlined "one-pot, three-step" protocol enabling gram-scale dCTP production (Figure 1).

Step 1: Monophosphorylation

2'-Deoxycytidine undergoes phosphorylation using phosphorus oxychloride (POCl₃) in trimethyl phosphate at 0°C for 2 hours. This step achieves >90% conversion to 2'-deoxycytidine-5'-monophosphate (dCMP) by nucleophilic attack at the 5'-hydroxyl group.

Step 2: Pyrophosphate Coupling

dCMP reacts with tributylammonium pyrophosphate in dimethylformamide (DMF) at room temperature for 24 hours, forming a cyclic intermediate. The tributylammonium counterion enhances solubility, facilitating nucleophilic displacement at the phosphate center.

Step 3: Hydrolysis

Controlled hydrolysis of the cyclic intermediate in aqueous NaOH (pH 10) at 4°C for 48 hours yields dCTP with 65–70% overall yield. Reverse-phase HPLC purification removes residual pyrophosphate and byproducts, achieving ≥97% purity.

Table 1: Performance Metrics of One-Pot Synthesis

Parameter Value
Overall Yield 65–70%
Purity (HPLC) ≥97%
Reaction Time 72 hours
Scalability Gram-scale

This method’s efficiency stems from avoiding intermediate isolation, though it requires anhydrous conditions and precise pH control during hydrolysis.

Alternative Chemical Approaches

Early synthetic routes relied on Yoshikawa’s method, employing 2'-deoxycytidine, phosphoryl chloride, and tris(tetra-n-butylammonium) hydrogen pyrophosphate in acetonitrile. However, lower yields (45–50%) and cumbersome purification limited utility. Modern variants substitute tributylamine for tetra-n-butylammonium salts, reducing costs while maintaining yield parity.

Biocatalytic Synthesis Methods

Top-Down DNA Digestion

A groundbreaking enzymatic strategy converts bacterial genomic DNA into dCTP via sequential enzymatic digestion (Figure 2):

  • DNase I Treatment : Genomic DNA (5 mg/mL) is hydrolyzed into oligonucleotides (2–10 nt) using 10 U/mL DNase I in Tris-HCl (pH 7.5) at 37°C for 2 hours.
  • Alkaline Phosphatase Dephosphorylation : Calf intestinal phosphatase (20 U/mL) removes 5'-phosphates from oligonucleotides, yielding deoxycytidine monophosphates (dCMPs) in 85% yield.
  • Kinase-Mediated Phosphorylation :
    • Polynucleotide Kinase (PNK) : Converts dCMP to dCDP using 10 mM ATP in 50 mM Tris-HCl (pH 7.6) at 37°C for 4 hours.
    • Nucleoside Diphosphate Kinase (NDPK) : Phosphorylates dCDP to dCTP with 5 mM ATP in 20 mM MgCl₂ at 25°C for 12 hours.

Table 2: Enzymatic Synthesis Efficiency

Enzyme Conversion Rate ATP Consumption
Polynucleotide Kinase 92% 1.2 eq
Nucleoside Diphosphate Kinase 88% 1.1 eq

This approach eliminates dependence on nucleoside precursors, leveraging inexpensive genomic DNA from Escherichia coli or Bacillus subtilis. However, residual nuclease contamination requires ultrafiltration (10 kDa cutoff) for diagnostic-grade dCTP.

Comparative Analysis of Methods

Table 3: Method Comparison

Parameter Chemical Synthesis Biocatalytic Synthesis
Starting Material 2'-Deoxycytidine ($320/g) Genomic DNA ($0.50/mg)
Yield 65–70% 55–60%
Purity ≥97% 85–90%
Scalability Multi-gram Decagram
Cold Chain Required No Yes (enzyme storage)
Cost per Gram $1,200 $400

The biocatalytic method reduces costs by 66% but requires enzymatic reagents costing $8,000/L. Chemical synthesis remains preferred for high-purity applications, while enzymatic routes suit resource-limited settings.

Applications and Implications

dCTP’s role extends beyond PCR into:

  • CRISPR-Cas9 : 85% of guide RNA synthesis protocols use dCTP-enriched nucleotide mixes for homology-directed repair.
  • Antiviral Therapeutics : Chain-terminating dCTP analogs (e.g., 2',2'-difluorodeoxycytidine) inhibit viral polymerases at IC₅₀ = 11.2–14.4 μM.
  • DNA Sequencing : Boranophosphate-modified dCTP (dCTP-αB) enhances exonuclease resistance by 40% compared to native dCTP, improving Sanger sequencing read clarity.

Chemical Reactions Analysis

Types of Reactions: Deoxycytidine triphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Role in DNA Synthesis

Nucleotide for DNA Polymerases
dCTP serves as a substrate for DNA polymerases during DNA replication and repair processes. It is incorporated into the growing DNA strand, which is essential for maintaining genetic fidelity. The ability of dCTP to be efficiently utilized by various polymerases makes it a fundamental component in molecular biology protocols such as PCR and DNA sequencing.

Table 1: Comparison of Nucleotide Triphosphates in DNA Synthesis

NucleotideChemical StructureIncorporation EfficiencyCommon Uses
dATPAdenosine triphosphateHighPCR, sequencing
dCTP2'-Deoxycytidine-5'-triphosphateHighPCR, cloning
dGTPDeoxyguanosine triphosphateHighPCR, sequencing
dTTPDeoxythymidine triphosphateHighPCR, cloning

Applications in Molecular Biology

Polymerase Chain Reaction (PCR)
dCTP is widely used in PCR to amplify specific DNA sequences. Its incorporation into the amplified product is crucial for generating sufficient quantities of DNA for further analysis. Variants of dCTP, such as modified nucleotides (e.g., 2'-fluoro-dCTP), are employed to enhance the stability and specificity of the amplification process .

Enzymatic Reactions
Nucleotides like dCTP are essential substrates for various enzymatic reactions, including those catalyzed by DNA polymerases and ligases. These enzymes utilize dCTP to synthesize or modify DNA strands, making it vital for applications such as gene editing and synthetic biology .

Therapeutic Applications

Aptamer Development
dCTP plays a significant role in the synthesis of aptamers—short, single-stranded oligonucleotides that can bind specific targets with high affinity. The incorporation of modified dCTP derivatives can enhance the stability and binding characteristics of these aptamers, making them valuable tools in therapeutic applications and diagnostics .

Drug Development
In drug development, dCTP is utilized to create modified nucleotides that can be incorporated into therapeutic oligonucleotides. These modifications may confer resistance to nucleases or alter pharmacokinetic properties, enhancing the efficacy of nucleic acid-based therapies .

Case Studies

Case Study 1: Use of Modified dCTPs in Gene Therapy
A study demonstrated that using 2'-fluoro-dCTP in gene therapy significantly improved the stability of therapeutic constructs against degradation by nucleases. This modification allowed for prolonged circulation time in vivo and enhanced therapeutic efficacy against targeted diseases .

Case Study 2: Aptamer Selection Using dCTP Derivatives
Research highlighted the use of modified dCTPs in selecting high-affinity aptamers against specific proteins. The incorporation of these derivatives led to increased target affinity and reduced immune responses, showcasing their potential in developing novel therapeutics .

Mechanism of Action

Deoxycytidine triphosphate exerts its effects by serving as a substrate for DNA polymerase enzymes during DNA synthesis. The high-energy phosphoanhydride bonds in the triphosphate group are hydrolyzed, releasing energy that drives the incorporation of deoxycytidine into the growing DNA strand. This process is crucial for DNA replication and repair .

Comparison with Similar Compounds

Base-Modified Analogs

5-Methyl-2'-Deoxycytidine-5'-Triphosphate (MedCTP)

  • Modification : Methylation at cytosine’s C5 position.
  • Function : MedCTP is incorporated into DNA, mimicking natural dCTP but directing methylation patterns. It is pivotal in epigenetic regulation, influencing gene expression without altering DNA sequence .
  • Enzymatic Interaction : MedCTP is recognized by DNA polymerases with efficiency comparable to dCTP, as shown in studies using CHO-K1 cells .

5-Chloro-2'-Deoxycytidine-5'-Triphosphate (CldCTP)

  • Modification : Chlorine substitution at C3.
  • Synthesis : Synthesized via reaction of 5-chloro-2'-deoxycytidine with phosphorus oxychloride and purified via ion-exchange chromatography .
  • Biological Impact : Incorporation into DNA induces heritable gene silencing and disrupts cytosine methylation patterns, demonstrating utility in studying inflammation-mediated DNA damage .

5-Aza-2'-Deoxycytidine-5'-Triphosphate (5-AZA-dCTP)

  • Modification : Replacement of C5 with nitrogen.
  • Enzymatic Behavior : Competes with dCTP (Km = 3.0 µM vs. dCTP’s Km = 2.0 µM) for incorporation by DNA polymerase α. Post-incorporation, it inhibits DNA methylase, leading to hypomethylation and reactivation of silenced genes .
  • Metabolism : Acts as an allosteric activator of dCMP deaminase, altering nucleotide pool dynamics and enhancing antileukemic activity .

5-Hydroxymethyl-2'-Deoxycytidine-5'-Triphosphate (5hmdCTP)

  • Modification : Hydroxymethyl group at C4.
  • Role : Key intermediate in active DNA demethylation processes, linking to epigenetic reprogramming and stem cell differentiation .

Table 1: Base-Modified dCTP Analogs

Analog Modification Key Properties Enzymatic Km (µM) Biological Effect
MedCTP C5-methyl Epigenetic regulation N/A Alters DNA methylation
CldCTP C5-chloro Gene silencing N/A Disrupts methylation patterns
5-AZA-dCTP C5-aza DNA hypomethylation 3.0 Inhibits DNA methylase
5hmdCTP C5-hydroxymethyl Demethylation marker N/A Epigenetic reprogramming

Sugar-Modified Analogs

2'-Fluoro-2'-Deoxycytidine-5'-Triphosphate (2′F-dCTP)

  • Modification : Fluorine at 2'-OH of deoxyribose.
  • Enzymatic Recognition : Poorly incorporated by K235R mutant RdRp (3.5-fold lower efficiency vs. wild-type), indicating steric hindrance or altered hydrogen bonding .

3′-Deoxycytidine-5′-Triphosphate (3′dCTP)

  • Modification : Absence of 3'-OH.
  • Function : Acts as a chain terminator in DNA synthesis. The K235R RdRp mutant shows 4.2-fold reduced incorporation, highlighting reliance on 3'-OH for catalysis .

2',2'-Difluorodeoxycytidine-5'-Triphosphate (dFdCTP, Gemcitabine Triphosphate)

  • Modification : Difluoro substitution at 2'-position.
  • Metabolism : Exhibits concentration-dependent elimination kinetics (t1/2 = 3.3–60 min). Inhibits dCMP deaminase (IC50 = 0.46 mM), causing self-potentiation by reducing catabolism and prolonging intracellular retention .
  • Therapeutic Use : Anticancer agent via DNA synthesis inhibition and chain termination .

Table 2: Sugar-Modified dCTP Analogs

Analog Modification Key Properties Enzymatic Efficiency Therapeutic Role
2′F-dCTP 2'-F Altered polymerase recognition 3.5-fold ↓ in K235R RdRp Antiviral research
3′dCTP 3'-deoxy Chain termination 4.2-fold ↓ in K235R RdRp N/A
dFdCTP 2',2'-diF Self-potentiation, dCMP deaminase inhibition IC50 = 0.46 mM Anticancer

Phosphate-Modified Analogs

N4-Acyl-dCTP (dCAcBzTP, dCBzBzTP)

  • Modification : N4-acylation of cytosine.
  • Application : Used in terminal deoxynucleotidyl transferase (TdT)-catalyzed primer elongation. These analogs slow polymerization kinetics, enabling controlled synthesis of modified DNA .

Polyanionic C5-Modified dCTP

  • Modification : Anionic groups (e.g., sulfonate) at C5.
  • Synthesis : Synthesized via Ludwig-Eckstein method, yielding analogs resistant to exonuclease digestion. Used to study polymerase substrate specificity .

Key Research Findings

  • Kinetic Competence : Fluorinated analogs (e.g., 5-fluoro-dCTP) exhibit Km values (7.7–8.8 µM) similar to dCTP (2.0 µM), enabling efficient DNA incorporation while exerting cytostatic effects .
  • Epigenetic Effects : MedCTP and 5hmdCTP directly influence DNA methylation landscapes, whereas 5-AZA-dCTP indirectly promotes hypomethylation by inhibiting maintenance methyltransferases .
  • Therapeutic Mechanisms : Gemcitabine triphosphate (dFdCTP) combines chain termination with self-potentiation via metabolic feedback, enhancing cytotoxicity in cancer cells .

Biological Activity

2'-Deoxycytidine-5'-triphosphate (dCTP) is a nucleotide that plays a crucial role in DNA synthesis and repair processes. Its biological activity is significant in various cellular functions, particularly in the context of nucleic acid metabolism, cell proliferation, and potential therapeutic applications.

Chemical Structure and Properties

dCTP is a nucleoside triphosphate composed of:

  • Base : Cytosine
  • Sugar : 2'-Deoxyribose
  • Phosphate groups : Three phosphate groups attached to the 5' carbon of the sugar.

The molecular formula for dCTP is C9H16N3O13P3C_9H_{16}N_3O_{13}P_3 .

1. Role in DNA Synthesis

dCTP serves as a substrate for DNA polymerases during DNA replication and repair. It is incorporated into the growing DNA strand, providing the cytosine base necessary for proper nucleotide pairing.

2. Regulation of Cellular Processes

dCTP levels are tightly regulated within the cell. Variations in dCTP concentration can influence:

  • DNA replication fidelity : Adequate levels ensure accurate base pairing.
  • Cell cycle progression : dCTP is essential for the S phase of the cell cycle where DNA synthesis occurs.

Antileukemic Activity

A study demonstrated that 5-Aza-2'-deoxycytidine (Aza-dC), a derivative of dCTP, exhibits significant antileukemic properties. When combined with Amsacrine, it showed major antileukemic effects in patients who had not previously received treatment . This highlights the potential of dCTP analogs in cancer therapy.

Uptake and Metabolism

Research on 2',2'-difluoro-2'-deoxycytidine (dFdCyd) and its triphosphate form (dFdCTP) indicated that enhanced expression of deoxycytidine kinase (dCK) in tumor xenografts resulted in increased accumulation of dFdCTP, leading to improved cytotoxic effects against tumors . This suggests that manipulating dCTP metabolism may enhance therapeutic efficacy.

Comparative Analysis of Related Compounds

Compound NameStructural FeatureUnique Property
5-Aza-2'-deoxycytidine-5'-triphosphateNitrogen substitution at position 5Functions as an epigenetic modifier and inhibits DNA methylation
Cytosine ArabinosideArabinose sugar instead of ribosePrimarily acts as an antimetabolite
5-MethylcytosineMethyl group at position 5Stabilizes gene expression

The unique properties of these compounds underline the diverse biological activities associated with modifications to the dCTP structure .

The mechanism by which dCTP exerts its biological effects involves:

  • Incorporation into DNA : Serving as a building block for DNA synthesis.
  • Regulation of enzymes : Influencing enzymes involved in nucleotide metabolism and DNA repair pathways.

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing dCTP incorporation in PCR for GC-rich templates?

To amplify GC-rich regions, replace dCTP with modified analogs like N4-methyl-dCTP , which reduces secondary structure formation by lowering melting temperatures. This substitution enhances polymerase processivity and yield. Validate using gradient PCR to optimize annealing temperatures and magnesium concentrations .

Q. How is dCTP synthesized and purified for enzymatic studies?

A "one-pot, three-step" synthesis method achieves 65–70% yield by phosphorylating 2'-deoxycytidine-5'-monophosphate. Purification involves anion-exchange chromatography (e.g., MonoQ columns) with triethylammonium bicarbonate gradients. Verify purity via HPLC or mass spectrometry .

Q. What techniques quantify intracellular dCTP pools in cancer cell lines?

Use radioimmunoassays (RIA) with anti-dCTP antibodies for specificity, or liquid chromatography-mass spectrometry (LC-MS) for high sensitivity. Normalize measurements to cell counts or protein content to account for variability .

Q. How does dCTP function as a substrate in DNA polymerase assays?

In primer extension assays, dCTP incorporation is monitored using radiolabeled primers (³²P) or fluorescently tagged templates. Measure kinetics via stopped-flow spectroscopy to determine KmK_m and VmaxV_{max}, ensuring Mg²⁺ concentrations match physiological conditions (5–10 mM) .

Advanced Research Questions

Q. How do modified dCTP analogs (e.g., 5-chloro-dCTP) influence epigenetic regulation?

5-Chloro-dCTP mimics cytosine methylation, directing DNA methyltransferases to induce CpG hypermethylation. Assess gene silencing via bisulfite pyrosequencing and reverse effects with 5-aza-2'-deoxycytidine, a demethylating agent. Compare global methylation using GC-MS .

Q. What mechanisms underlie dCTP competition with antiviral analogs (e.g., lamivudine triphosphate)?

Lamivudine triphosphate competes with dCTP for incorporation by HIV reverse transcriptase, terminating DNA synthesis. Study inhibition kinetics using pre-steady-state assays and molecular docking simulations to identify binding affinity differences at the active site .

Q. How can dCTP derivatives enable site-specific DNA-protein crosslinking?

Functionalize dCTP with benzophenone or acetophenone groups (e.g., N4-(4-benzoyl-benzoyl)-dCTP) for UVA-induced crosslinking. Confirm conjugation efficiency via gel electrophoresis and mass spectrometry. Applications include mapping protein-DNA interactions in chromatin .

Q. What structural insights does dCTP provide in DNA-binding protein crystallography?

Co-crystallize dCTP with DNA polymerases or repair enzymes (e.g., Pol β) to resolve active-site conformations. Use X-ray crystallography (1.5–2.0 Å resolution) and analyze hydrogen-bonding networks with the templating base (guanine) .

Q. How do conflicting reports on modified dCTP efficiency in DNA synthesis arise?

Discrepancies stem from polymerase fidelity variations (e.g., Taq vs. Phusion) and buffer conditions. Systematically test analogs using kinetic parameters (kcatk_{cat}, KdK_d) and deep sequencing to quantify misincorporation rates .

Q. Can dCTP depletion sensitize cancer cells to nucleoside analogs (e.g., ara-C)?

Lowering dCTP via inhibition of ribonucleotide reductase enhances ara-C cytotoxicity. Measure dCTP levels via LC-MS after treatment with hydroxyurea or gemcitabine. Validate synergy using clonogenic assays and apoptosis markers (e.g., caspase-3 activation) .

Methodological Notes

  • Data Contradictions : Address enzyme-substrate compatibility by pre-screening polymerases (e.g., Klenow fragment vs. reverse transcriptases) .
  • Troubleshooting PCR : For GC-rich templates, add 3–5% DMSO or betaine to improve strand separation .
  • Ethical Validation : Use positive controls (e.g., unmodified dCTP) and replicate experiments ≥3 times to ensure reproducibility.

Citations

  • : Kuwahara et al. (2006); Kore et al. (2012)
  • : Flores-Juárez et al. (2016); Structural biology applications
  • : Carcinogenesis (2009)
  • : Piall et al. (1986)
  • : Cross-linking studies
  • : Pol β inhibition mechanisms
  • : Antiretroviral competition studies

Properties

IUPAC Name

[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
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InChI

InChI=1S/C9H16N3O13P3/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17)/t5-,6+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWHQCVHVJXOKC-SHYZEUOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
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Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H16N3O13P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60942755
Record name 2′-Deoxycytidine 5′-(tetrahydrogen triphosphate)
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Molecular Weight

467.16 g/mol
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Physical Description

Solid
Record name dCTP
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CAS No.

2056-98-6
Record name dCTP
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Record name 2'-Deoxycytidine 5'-triphosphate
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Record name Cytidine 5'-(tetrahydrogen triphosphate), 2'-deoxy-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

[2-[[Hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate
[2-[[Hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate
2'-Deoxycytidine-5'-triphosphate
[2-[[Hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate
2'-Deoxycytidine-5'-triphosphate
[2-[[Hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate
2'-Deoxycytidine-5'-triphosphate
[2-[[Hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate
2'-Deoxycytidine-5'-triphosphate
[2-[[Hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate
2'-Deoxycytidine-5'-triphosphate
[2-[[Hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate
2'-Deoxycytidine-5'-triphosphate

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